N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWYALJQLHGGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is then fused to the triazole ring through a series of condensation reactions involving suitable aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and aromatic rings undergo oxidation under controlled conditions:
Mechanistic Insight : Oxidation of the sulfonamide group proceeds via radical intermediates, with H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation and stronger oxidants like KMnO<sub>4</sub> yielding sulfones. Computational studies suggest the 3,5-difluorophenyl group stabilizes transition states through electron-withdrawing effects .
Reduction Reactions
Reductive modifications target the sulfonamide and triazole functionalities:
Industrial Note : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) is preferred for scalability, achieving >90% yield in continuous flow reactors.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic and sulfonamide sites:
Regioselectivity : Nitration favors the 4-methoxyphenyl ring due to activating effects of the methoxy group, while chlorination targets the electron-rich triazole ring .
Acid/Base-Mediated Reactions
The compound undergoes hydrolysis and rearrangements under extreme pH:
Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions.
Industrial-Scale Considerations
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : CHFNOS
- Molecular Weight : 430.4 g/mol
- CAS Number : 1251633-03-0
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivatives | Antibacterial | 0.125–8 μg/mL against S. aureus |
| Quinolone-Triazole Hybrids | Antibacterial | MIC: 1–8 μg/mL against multiple strains |
Studies have shown that compounds with electron-withdrawing groups enhance antibacterial activity, making this class of compounds particularly promising for developing new antibiotics .
Antifungal Properties
In addition to antibacterial activity, various triazole derivatives have demonstrated antifungal effects. Compounds similar to N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown effectiveness against fungal pathogens such as Candida albicans.
| Compound Type | Activity | MIC |
|---|---|---|
| Triazole Derivatives | Antifungal | 0.5–4 μg/mL against C. albicans |
This suggests that the compound may possess potential as an antifungal agent in clinical applications .
Anticancer Potential
Research into the anticancer properties of triazole derivatives has gained momentum. Compounds in this category have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Study Focus | Cancer Type | Findings |
|---|---|---|
| Triazolethiones | Various Cancers | Exhibited chemopreventive and chemotherapeutic effects |
The mechanism often involves the modulation of cellular signaling pathways critical for cancer progression .
Case Study 1: Antibacterial Efficacy
In a study published in 2020, a series of triazole derivatives were synthesized and tested for antibacterial activity. Among them, a specific derivative demonstrated superior efficacy against MRSA with an MIC significantly lower than standard antibiotics .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole compounds showed that certain derivatives exhibited potent activity against resistant strains of fungi, indicating their potential use in treating fungal infections that do not respond to conventional therapies .
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
Sulfonamide Position : The target compound’s sulfonamide group at position 6 contrasts with analogs like 8c and 6a (position 8). This positional isomerism may alter electronic distribution and steric interactions with biological targets .
The 4-methoxyphenyl substituent may enhance solubility relative to non-polar alkyl groups.
Synthesis: The target compound’s synthesis likely follows procedures similar to 8c (alkylation of sulfonamide intermediates with benzyl chlorides) . However, the higher yield of 6a (82%) suggests that monosubstituted sulfonamides are more synthetically accessible than disubstituted derivatives .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its anti-inflammatory properties and effects on various biological pathways.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H18F2N4O3S
- Molecular Weight : 396.43 g/mol
The structure features a triazolo-pyridine core, which is known for its diverse biological activities. The presence of fluorine atoms and methoxy groups enhances its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing the triazolo-pyridine moiety. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its therapeutic applications.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 25.0 ± 0.5 | 30.0 ± 0.7 |
| Diclofenac | 6.74 | 1.10 |
| Celecoxib | 6.12 | 6.12 |
The compound exhibited moderate inhibitory activity against both COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and cytokines. The compound's structural features allow it to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response.
Case Studies
Several case studies have documented the biological activity of triazolo-pyridine derivatives in vivo and in vitro:
- In Vivo Study on Edema Reduction : A study assessed the impact of the compound on formalin-induced paw edema in rats. The results indicated a significant reduction in swelling compared to controls.
- In Vitro Cytokine Production : In RAW264.7 macrophage cells, treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the triazolo-pyridine scaffold and substituents can lead to enhanced potency and selectivity:
- Fluorine Substitution : The presence of fluorine atoms at positions 3 and 5 on the phenyl ring has been shown to improve binding affinity to target proteins.
- Methoxy Group : The methoxy group at position 4 enhances lipophilicity, facilitating cellular uptake.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H/13C-NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and substituent environments. For example, the 3-methyl group on the triazolo-pyridine core appears as a singlet near δ 2.70 ppm, while sulfonamide protons may show broad signals (δ 10.75 ppm) .
- HRMS (ESI) : Confirm molecular weight with high-resolution mass spectrometry. A deviation <5 ppm ensures accuracy, as demonstrated for similar triazolo-pyridines .
- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1130–1370 cm⁻¹ and triazole C=N at ~1590 cm⁻¹) .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- HPLC/LC-MS : Use Chromolith® or Purospher® columns for high-resolution separation. Monitor purity (>95%) via retention time consistency and absence of secondary peaks .
- Thermogravimetric Analysis (TGA) : Assess decomposition points (e.g., melting points reported for analogs: 160–208°C) to ensure thermal stability during storage .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?
- Methodological Answer :
- Factor Screening : Vary reaction parameters (e.g., molar ratios of hydrazinylpyridine precursors, reaction time, temperature). For example, methyl ortho-acetate (5b) was used in 1.25:1 molar excess to drive cyclization to completion .
- Response Surface Modeling : Apply statistical tools (e.g., ANOVA) to identify optimal conditions. A flow-chemistry approach, as demonstrated in Omura-Sharma-Swern oxidations, improves reproducibility and reduces side reactions .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial studies) and control compounds. For triazolo-pyridines, variations in sulfonamide substituents (e.g., 4-chlorophenyl vs. 3,5-difluorophenyl) significantly alter activity .
- Meta-Analysis : Cross-reference crystallographic data (e.g., C–F bond angles in difluorophenyl groups) with computational docking studies to validate target binding modes .
Q. How can substituent modifications (e.g., methoxy vs. methyl groups) be systematically studied to enhance target selectivity?
- Methodological Answer :
- SAR Libraries : Synthesize analogs with controlled substitutions (e.g., replace 4-methoxyphenyl with 3,5-dimethylphenyl) and compare logP values and hydrogen-bonding capacity. For example, N-(3,5-dimethylphenyl) derivatives showed improved lipophilicity (clogP ~2.8) compared to methoxy analogs .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., Pfmrk kinase) to predict steric clashes or electrostatic mismatches caused by bulky substituents .
Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. For triazolo-pyridine sulfonamides, space groups like P21/c are common, with key parameters: R-factor <0.05, mean σ(C–C) = 0.003 Å .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in difluorophenyl groups) to explain packing efficiency .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
